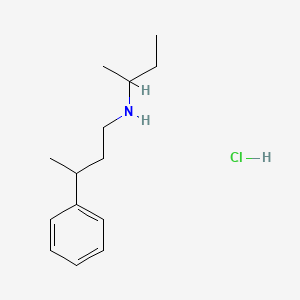![molecular formula C5H4BN3O3 B6416093 [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid CAS No. 1447847-99-5](/img/structure/B6416093.png)
[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid: is a boronic acid derivative that features a unique heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by borylation reactions to introduce the boronic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group allows for various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry: In organic synthesis, [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine: Research into the biological activity of compounds containing the [1,2,5]oxadiazole moiety has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid exerts its effects is largely dependent on its chemical structure. The boronic acid group can interact with various molecular targets, including enzymes and receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
- [1,2,4]Oxadiazole derivatives
- [1,2,3]Triazole derivatives
- Pyridine derivatives
Uniqueness: What sets [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid apart from similar compounds is its unique combination of the oxadiazole ring and the boronic acid group. This combination provides a distinct set of chemical properties, making it particularly versatile in synthetic chemistry and valuable in various research applications.
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-b]pyridin-6-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O3/c10-6(11)3-1-4-5(7-2-3)9-12-8-4/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOOXJDCUPKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NON=C2N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
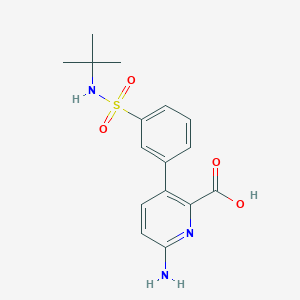
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6416022.png)
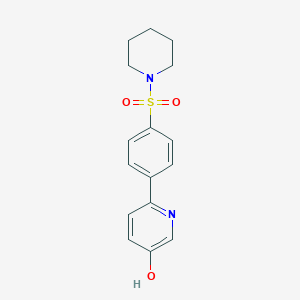
![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6416036.png)
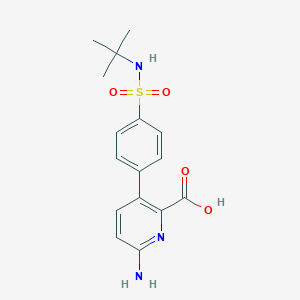
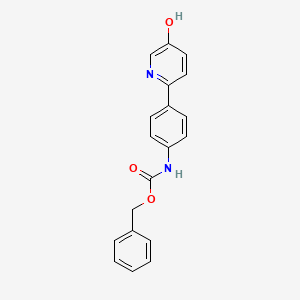
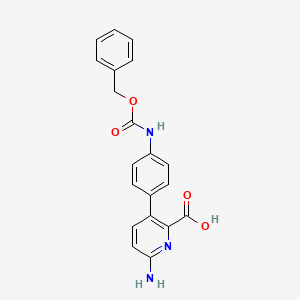
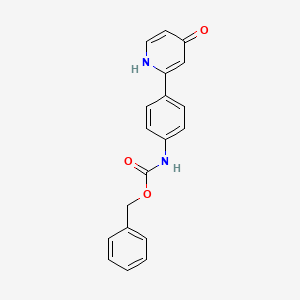
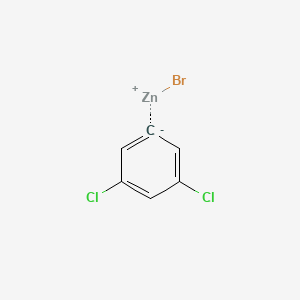
![13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6416077.png)
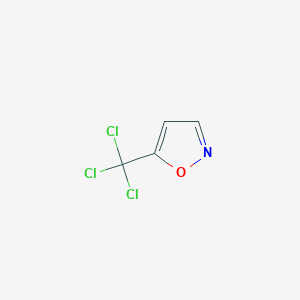
![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt](/img/structure/B6416084.png)
![3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride](/img/structure/B6416092.png)
